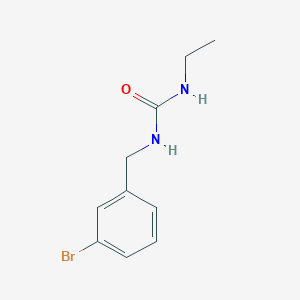
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methylene bridges and nitrobenzoate groups
Preparation Methods
The synthesis of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dibromomethylpyridine with 4-nitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridges can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) include:
2,6-Dibromomethylpyridine: A precursor in the synthesis of the target compound.
4-Nitrobenzoic acid: Another precursor used in the synthesis.
2-Amino-6-methylpyridinium 4-nitrobenzoate: A compound with similar structural features but different functional groups, used in optoelectronics and other applications.
The uniqueness of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) lies in its combination of a pyridine ring with methylene bridges and nitrobenzoate groups, which imparts specific chemical and physical properties not found in other similar compounds.
Properties
Molecular Formula |
C21H15N3O8 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[6-[(4-nitrobenzoyl)oxymethyl]pyridin-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C21H15N3O8/c25-20(14-4-8-18(9-5-14)23(27)28)31-12-16-2-1-3-17(22-16)13-32-21(26)15-6-10-19(11-7-15)24(29)30/h1-11H,12-13H2 |
InChI Key |
XRZMUXYCGBQEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)

![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)

![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)






![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)
![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

